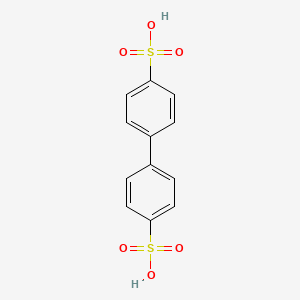

4,4'-Biphenyldisulfonic acid

Descripción

Structural Significance and Isomeric Considerations of Biphenyldisulfonic Acids

The properties and reactivity of biphenyldisulfonic acids are profoundly influenced by the arrangement of the sulfonic acid groups on the biphenyl (B1667301) framework.

Positional isomers are compounds that share the same molecular formula but differ in the position of a functional group on the carbon skeleton. algoreducation.comcreative-chemistry.org.uk In the case of biphenyldisulfonic acids, the placement of the sulfonic acid groups significantly alters the molecule's chemical behavior. rsc.org For instance, 2,2'-biphenyldisulfonic acid, an isomer of the 4,4' version, exhibits different reactivity due to the steric hindrance caused by the sulfonic acid groups being in closer proximity to the biphenyl linkage. This steric crowding can influence the molecule's ability to participate in certain reactions and its coordination geometry in metal complexes. The 4,4' isomer, with its more linear and less hindered structure, often leads to different packing arrangements in the solid state and can influence the formation of distinct supramolecular architectures. amercrystalassn.org

The position of the functional groups can dramatically alter the biological and chemical activity of a molecule. algoreducation.com The differences in properties such as boiling points, melting points, and solubility between positional isomers like 1-butanol (B46404) and 2-butanol (B46777) highlight the importance of functional group placement. solubilityofthings.com

The biphenyl moiety is not static; the two phenyl rings can rotate around the central carbon-carbon single bond. The angle between the planes of the two rings is known as the dihedral angle. In unsubstituted biphenyl, this angle is estimated to be around 26 ± 5° in solution. doi.org The presence of substituents, such as sulfonic acid groups, can significantly impact this rotational freedom. grafiati.com

Positional Isomerism and its Impact on Reactivity (e.g., 2,2' vs. 4,4'-disulfonic acid)

Historical Context of Sulfonic Acid Derivatives in Organic Chemistry

The study of sulfonic acid derivatives dates back to the 19th century with the discovery of sulfonation, a process that introduces a sulfonic acid group (-SO₃H) into an organic compound. numberanalytics.comnumberanalytics.com This reaction, typically an electrophilic aromatic substitution, proved to be a cornerstone in the development of synthetic organic chemistry. numberanalytics.comwikipedia.org

Historically, sulfonation was crucial for the synthesis of water-soluble dyes and detergents, transforming industries in the late 19th and early 20th centuries. numberanalytics.combritannica.com The ability of the sulfonic acid group to increase the water solubility of large organic molecules was a significant breakthrough, enabling the development of a vast array of new materials. britannica.combritannica.com Over the years, the versatility of sulfonic acids has led to their use as strong acid catalysts in various organic reactions and as key intermediates in the synthesis of pharmaceuticals. numberanalytics.combritannica.com

Current Research Landscape and Emerging Applications of 4,4'-Biphenyldisulfonic Acid

Recent research has highlighted the potential of this compound in several cutting-edge applications. Its unique structure makes it a versatile building block and functional component in various chemical systems.

| Application Area | Specific Use of this compound | Key Findings |

| Catalysis | Used as a catalyst in organic synthesis, for example, in the production of dyes and pharmaceuticals. alfa-chemical.com | Can be employed in the hydrolysis of cellulose (B213188) to produce D-glucose, demonstrating its potential in biorefinery processes. chemicalbook.com |

| Materials Science | Acts as a dopant for conducting polymers like polyaniline, enhancing their processability and conductivity. ias.ac.in | When used as a dopant, it acts as a spacer group between polymer chains, increasing solubility and achieving a conductivity of 4 S/cm for polyaniline. ias.ac.in |

| Supramolecular Chemistry | Utilized in the construction of coordination polymers and metal-organic frameworks (MOFs). dntb.gov.uatandfonline.com | Induces the formation of coordination polymers with alkaline-earth metals for applications such as the detection of antibiotics. dntb.gov.uaresearchgate.net |

| Environmental Science | Employed as a tracer in hydrological studies to monitor water flow in petroleum reservoirs and groundwater systems. | Its low environmental impact and high detectability make it suitable for tracking fluid dynamics. |

Interdisciplinary Relevance in Materials Science, Supramolecular Chemistry, and Catalysis

The influence of this compound extends across multiple scientific disciplines, underscoring its versatility.

In materials science , it is used to modify the properties of polymers. For instance, incorporating sulfonic acid groups can improve the thermal stability and solubility of polymers, making them suitable for high-performance applications. It is also a key component in the development of proton-conductive membranes for fuel cells.

In supramolecular chemistry , the compound's ability to form hydrogen bonds and coordinate with metal ions makes it an excellent building block for creating complex, self-assembled structures. tandfonline.com It has been used to synthesize three-dimensional supramolecular networks with potential applications in areas like gas storage and separation. tandfonline.com The isomeric effect of related molecules is significant in the construction of these network structures. acs.org

In catalysis , this compound and its derivatives are explored both as catalysts themselves and as ligands for metal-based catalysts. britannica.comalfa-chemical.com The sulfonic acid groups can provide acidic sites for catalysis, while the biphenyl backbone can be modified to tune the catalyst's steric and electronic properties. google.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(4-sulfophenyl)benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O6S2/c13-19(14,15)11-5-1-9(2-6-11)10-3-7-12(8-4-10)20(16,17)18/h1-8H,(H,13,14,15)(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABSXMLODUTXQDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15807-67-7 (di-potassium salt), 31139-42-1 (di-hydrochloride salt) | |

| Record name | 4,4'-Dihydroxybiphenyl-O-disulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005314374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6063771 | |

| Record name | [1,1'-Biphenyl]-4,4'-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [TCI America MSDS] | |

| Record name | 4,4'-Biphenyldisulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19963 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5314-37-4 | |

| Record name | [1,1′-Biphenyl]-4,4′-disulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5314-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Dihydroxybiphenyl-O-disulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005314374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Biphenyldisulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6781 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Biphenyl]-4,4'-disulfonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-4,4'-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Biphenyldisulfonic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-Biphenyldisulfonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DN3PEG36A5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4,4 Biphenyldisulfonic Acid and Its Precursors

Direct Sulfonation Routes

The most common industrial method for producing 4,4'-biphenyldisulfonic acid is through the direct electrophilic aromatic substitution of biphenyl (B1667301) with a sulfonating agent. chemicalbook.com This reaction involves the introduction of two sulfonic acid (–SO₃H) groups onto the biphenyl structure.

The yield and isomeric purity of the final product are highly dependent on the careful control of reaction parameters. While optimal conditions for monosulfonation typically occur at lower temperatures (80–100°C), the synthesis of the disulfonated product requires more forcing conditions.

Temperature : Elevated temperatures, often exceeding 120°C, are necessary to promote the introduction of a second sulfonic acid group onto the biphenyl ring. However, excessively high temperatures can lead to an increase in the formation of undesired byproducts, such as sulfones. chemicalbook.com

Acid Concentration : Concentrated sulfuric acid (H₂SO₄) or fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in sulfuric acid, are the standard sulfonating agents. chemicalbook.comnumberanalytics.com The reactivity of the sulfonating medium is a critical factor; higher concentrations of SO₃ in oleum (B3057394) increase the reaction rate. Sulfonation with sulfuric acid is a reversible reaction, and the water produced can dilute the acid, slowing the reaction. chemicalbook.com

Reaction Time : The duration of the reaction must be sufficient to allow for disubstitution to occur. Prolonged reaction times, in conjunction with high temperatures, are generally required to achieve a high conversion to this compound.

| Parameter | Condition for Disulfonation | Research Finding |

| Temperature | >120°C | Elevated temperatures favor disulfonation over monosulfonation. |

| Sulfonating Agent | Concentrated H₂SO₄ or Oleum | Fuming sulfuric acid (oleum) is a highly reactive agent for sulfonation. numberanalytics.com |

| Reaction Time | Extended | Sufficient time is needed to introduce the second sulfonic acid group. |

In direct sulfonation, sulfuric acid often serves the dual role of both reactant and catalyst. saskoer.ca The active electrophilic species responsible for the substitution is debated, but in concentrated aqueous sulfuric acid, it is considered to be H₃SO₄⁺. rsc.org While other catalysts are not typically required for the sulfonation of biphenyl itself, additives can be used to enhance efficiency or control selectivity in related processes. For instance, in the synthesis of 4-biphenylsulfonic acid, polyphosphoric acid has been used as an additive to improve regioselectivity. Strong mineral acids, including sulfuric, phosphoric, and polyphosphoric acids, are also noted as effective catalysts for the subsequent conversion of this compound into its disulfonyl chloride derivative. google.com

The substitution pattern in the sulfonation of biphenyl is governed by the principles of electrophilic aromatic substitution. The existing phenyl group on the biphenyl molecule is an activating, ortho, para-directing group. pearson.com

The sulfonation of biphenyl occurs predominantly at the para-position (>90%). rsc.org The strong preference for the 4 and 4' positions is attributed to two main factors:

Electronic Effects : The intermediate sigma-complex formed during para-substitution is substantially stabilized by conjugation, which delocalizes the positive charge more effectively than the complex for meta-substitution. rsc.org

Steric Hindrance : The ortho-positions are sterically hindered by the adjacent ortho-hydrogen atoms of the other phenyl ring. This steric repulsion makes the approach of the bulky sulfonic acid group to the ortho-position less favorable compared to the more accessible para-position. rsc.org

Control of the reaction to favor disubstitution over monosubstitution is achieved primarily by manipulating the reaction conditions, such as increasing the temperature and reaction time.

Catalysis in Sulfonation (e.g., Sulfuric, Phosphoric, Polyphosphoric Acids)

Indirect Synthesis via Derivatization of Biphenyl Scaffolds

Indirect methods provide alternative pathways to this compound and its derivatives, often starting from precursors that are later converted to the desired sulfonic acid or sulfonyl chloride.

4,4'-Biphenyldisulfonyl chloride is a key intermediate synthesized from this compound. One patented method involves the reaction of the disulfonic acid with carbon tetrachloride at elevated temperatures and pressures. google.com Another approach is the direct chlorosulfonation of biphenyl using chlorosulfonic acid in the presence of thionyl chloride. google.com

The reaction with carbon tetrachloride is often catalyzed by a strong mineral acid. google.com

| Reagents | Catalyst | Temperature (°C) | Time (h) | Yield (mol %) | Reference |

| 4,4'-Biphenyl disulfonic acid, Carbon tetrachloride (1:10 mol ratio) | None | 180 | 3 | 48 | google.com |

| 4,4'-Biphenyl disulfonic acid, Carbon tetrachloride (1:10 mol ratio) | Sulfuric Acid (0.01 mol per mol of disulfonic acid) | 180 | 3 | 88 | google.com |

This conversion to the disulfonyl chloride is significant as these intermediates are precursors for synthesizing sulfonamides and other derivatives. rsc.org

Indirect synthesis can also involve oxidation or reduction reactions of biphenyl compounds that are precursors to the final product.

Oxidation Reactions : A common indirect route to sulfonic acids is the oxidation of precursor sulfur compounds like thiols. chemicalbook.comvedantu.com For instance, biphenyl-4,4'-dithiol can be oxidized to form this compound. The oxidation of thioether groups to sulfones, and subsequently to sulfonic acids, is a known transformation. vedantu.comrsc.org This has been demonstrated in the synthesis of hypersulfonated polymers where thioether bridges in a poly(arylene thioether) containing biphenyl units are oxidized to sulfones, and subsequently, thiol groups are oxidized to sulfonic acids using hydrogen peroxide. rsc.org

Reduction Reactions : While reduction does not form the sulfonic acid group, it is a key reaction for modifying precursors that already contain this group. A relevant example is the catalytic reduction of nitro groups on a biphenyl disulfonic acid scaffold. For example, methods used for reducing 4,4'-dinitrostilbene-2,2'-disulfonic acid can be applied to analogous biphenyl compounds. This process typically involves catalytic hydrogenation using catalysts like Raney cobalt under hydrogen pressure to convert nitro groups to amino groups, yielding products such as 4,4'-diaminobiphenyl-disulfonic acids.

Synthesis of Sulfonyl Chlorides from this compound

Green Chemistry Approaches in this compound Synthesis

The traditional synthesis of this compound often involves harsh reagents like fuming sulfuric acid or chlorosulfonic acid, which raise significant environmental and safety concerns. In response, the principles of green chemistry are being applied to develop more sustainable and environmentally benign synthetic routes. These approaches focus on minimizing waste, avoiding hazardous substances, improving energy efficiency, and utilizing renewable resources.

Key green chemistry strategies being explored for the synthesis of this compound and its precursors include the use of safer solvents, alternative catalysts, and energy-efficient reaction conditions. While direct research on green synthesis for this specific compound is emerging, analogous developments for similar aromatic compounds, such as 4,4'-biphenyldicarboxylic acid, provide insight into potential eco-friendly pathways. google.comjk-sci.com

One promising approach involves replacing hazardous organic solvents with greener alternatives. For instance, the synthesis of 4,4'-biphenyldicarboxylic acid has been successfully demonstrated using high-boiling-point polyethylene (B3416737) glycol (PEG) 400 as a recyclable solvent. google.com This method, which also employs a copper iodide (CuI) catalyst, is noted for its simple procedure, high yield, and the environmentally friendly nature of the solvent. google.com Such methodologies could potentially be adapted for the sulfonation of biphenyl, reducing the reliance on corrosive and polluting reagents.

The use of solid-acid catalysts or ionic liquids presents another avenue for greener sulfonation reactions. sciensage.info Ionic liquids are considered environmentally friendly solvents due to their low vapor pressure and potential for recyclability. sciensage.info For example, N-methyl-2-pyrrolidonium hydrogensulfate ([NMP][HSO4]), a Brønsted acidic ionic liquid, has been used to promote cyclocondensation reactions efficiently under microwave irradiation, offering advantages like short reaction times, high yields, and solvent-free conditions. sciensage.info Exploring similar catalytic systems for the direct sulfonation of biphenyl could lead to a more sustainable process for producing this compound.

Furthermore, energy-efficient methods like microwave-assisted synthesis are gaining traction. sciensage.inforesearchgate.net These techniques can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net The development of catalytic systems that are effective under milder conditions, such as lower temperatures and pressures, is also a key goal in making the synthesis of biphenyl-based compounds more sustainable. jk-sci.comgoogle.com

Table 1: Comparison of Traditional vs. Potential Green Synthesis Methods for Biphenyl Derivatives

| Feature | Traditional Synthesis (e.g., Sulfonation) | Potential Green Chemistry Approaches |

| Reagents | Fuming sulfuric acid, Chlorosulfonic acid | Sulfuric acid with alternative catalysts, Ionic liquids |

| Solvents | Often neat (excess acid) or hazardous organic solvents | Polyethylene glycol (PEG), Water, Supercritical fluids |

| Catalysts | Often requires no catalyst or a strong acid promoter | Solid-acid catalysts, Recyclable metal catalysts (e.g., CuI) google.com |

| Reaction Conditions | High temperatures, often harsh and corrosive environment | Milder temperatures and pressures, Microwave irradiation sciensage.info |

| Byproducts/Waste | Significant acid waste, SOx emissions | Reduced waste, Recyclable catalysts and solvents sciensage.info |

| Overall Profile | High environmental impact, safety concerns | Improved safety, Reduced environmental footprint, Higher atom economy researchgate.net |

Purification and Characterization Techniques for Synthetic Products

The effective purification and rigorous characterization of this compound are critical to ensure its suitability for subsequent applications. A variety of analytical techniques are employed to isolate the desired product from unreacted starting materials, byproducts, and other impurities, and to confirm its structure and purity.

Purification Techniques

The primary methods for purifying aryl sulfonic acids, including this compound, are recrystallization and chromatography. google.com

Recrystallization: This is a common and effective technique for purifying solid organic compounds. ualberta.ca For aryl sulfonates, the process typically involves dissolving the crude product in a suitable hot solvent, such as aqueous ethanol (B145695) or absolute methanol, followed by cooling to induce crystallization. google.comgoogle.com As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor. famu.edutifr.res.in The choice of solvent is crucial; an ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures. ualberta.ca The purified crystals are then collected by vacuum filtration. famu.edu

Chromatography: Chromatographic methods are powerful for separating complex mixtures and achieving high purity.

Ion-Exchange Chromatography (IEC): Given the acidic nature of the sulfonic acid groups, anion-exchange chromatography is a highly effective separation technique. tandfonline.com This method is particularly useful for separating sulfonic acids that are difficult to resolve using other chromatographic techniques like reversed-phase or cation-exchange chromatography. tandfonline.comtandfonline.com

High-Performance Liquid Chromatography (HPLC): HPLC, often using reverse-phase C18 columns, is widely used to assess the purity of the product and quantify components in a mixture. For instance, HPLC can separate this compound from its monosubstituted precursor, 4-biphenylsulfonic acid. Specialized HPLC methods, such as those using BIST™ columns, have also been developed for the analysis of various sulfonic acids. sielc.com

Characterization Techniques

Once purified, the identity and structure of this compound are confirmed using a suite of spectroscopic and analytical methods. lehigh.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular structure. nih.govcreative-biostructure.com ¹H NMR provides information about the chemical environment of the hydrogen atoms on the biphenyl rings, with characteristic chemical shifts and splitting patterns confirming the substitution pattern. google.com ¹³C NMR helps to identify the number and type of carbon atoms in the molecule. nih.gov

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule. The presence of the sulfonic acid group is confirmed by characteristic strong absorption bands, particularly the S=O asymmetric stretching vibration, which typically appears in the region of 1180–1120 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within the molecule and is useful for both qualitative and quantitative analysis. creative-biostructure.comimgroupofresearchers.com The biphenyl chromophore gives rise to characteristic absorption maxima in the UV region. This technique has been specifically applied to the analysis of mixtures containing 4-biphenylsulfonic acid and this compound. acs.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. lehigh.edu

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, sulfur) in the compound, which is then compared to the theoretical values calculated from the molecular formula (C₁₂H₁₀O₆S₂) to verify its empirical formula. google.com

Table 2: Key Characterization Data for this compound and Related Compounds

| Technique | Purpose | Typical Observations / Findings |

| ¹H NMR | Structural elucidation (proton environment) | Shows characteristic signals for aromatic protons on the biphenyl rings, confirming the 4,4'- substitution pattern. google.com |

| ¹³C NMR | Structural elucidation (carbon skeleton) | Provides signals corresponding to the different carbon environments in the biphenyl structure. nih.gov |

| FT-IR | Functional group identification | Confirms the presence of the sulfonic acid group via S=O stretching vibrations (e.g., ~1180–1120 cm⁻¹). |

| UV-Vis | Confirmation of chromophore, quantitative analysis | Shows absorption maxima characteristic of the biphenyl electronic system; used to quantify concentration. imgroupofresearchers.comacs.org |

| Mass Spec. | Molecular weight determination | Confirms the molecular mass of the compound (314.33 g/mol ). bldpharm.com |

| Elemental Analysis | Empirical formula verification | Experimental C, H, S percentages match theoretical values for C₁₂H₁₀O₆S₂. |

| HPLC | Purity assessment and separation | A single sharp peak indicates high purity; retention time distinguishes it from related compounds. |

Advanced Applications in Materials Science

Polymer Chemistry and Engineering

In the realm of polymer science, 4,4'-Biphenyldisulfonic acid is utilized both as a monomer in condensation polymerizations and as a functional dopant to impart specific properties to polymer systems.

Sulfonated polyimides (SPIs) are a class of polymers investigated as alternative materials to perfluorosulfonic acid (PFSA) membranes, like Nafion, for proton exchange membrane fuel cells (PEMFCs). The incorporation of sulfonic acid groups is essential for facilitating proton transport. This compound can be used as a sulfonated diamine monomer in the synthesis of SPIs.

The incorporation of this compound, or its derivatives like 4,4'-diamino-2,2'-biphenyldisulfonic acid, directly introduces sulfonic acid groups into the polyimide backbone. scispace.com This systematically increases the ion exchange capacity (IEC) of the resulting polymer, which is a measure of the number of active sites available for ion transport. A higher IEC generally leads to enhanced proton conductivity, a critical parameter for the efficiency of a PEM. mdpi.com

For instance, novel sulfonated polyimides prepared with a sulfonated diamine monomer exhibited an IEC that was 22% higher than that of Nafion® 117. mdpi.com The proton conductivity of these membranes was also found to be superior to Nafion® 117, particularly at elevated temperatures. mdpi.com The relationship between the degree of sulfonation and proton conductivity is often linear; as the mole percent of the sulfonated monomer increases, so does the conductivity. researchgate.net However, this must be balanced, as excessive sulfonation can lead to increased water uptake and swelling, potentially compromising the mechanical integrity of the membrane. vt.edu

Table 1: Comparison of IEC and Proton Conductivity in Sulfonated Polymers

| Polymer System | Ion Exchange Capacity (IEC) (meq/g) | Proton Conductivity (S/cm) | Conditions | Reference |

|---|---|---|---|---|

| Novel Sulfonated Polyimide (NSPI) | ~2.2 (Calculated from 22% higher than Nafion 117) | Higher than Nafion® 117 at elevated temperatures | Not specified | mdpi.com |

| Nafion® 117 | ~0.9 (Typical value) | ~0.1 | Room Temperature | mrs-j.org |

| NTDA-BSPOB/mBAPPS (9/1) | Slightly lower than NTDA-BAPBDS | 0.18 | 25°C in liquid water | mrs-j.org |

| Sulfonated Polyimide (NTDA-BAPBDS) | 1.469 | 0.028–0.039 | 30°C | mrs-j.orgresearchgate.net |

| SI-branched PPBP-40 | 1.86 | 0.12188 | 90°C, 90% RH | mdpi.com |

A significant challenge for polyimide-based PEMs is their long-term stability in the hot, humid, and oxidative environment of a fuel cell. The imide linkages in the polymer backbone are susceptible to hydrolysis, which can lead to chain scission and a decline in mechanical properties. mdpi.comkoreascience.kr

The incorporation of monomers like this compound into the polymer structure can influence this stability. The presence of electron-withdrawing sulfone groups (–SO2–) in the ortho-position to the sulfonic acid groups can enhance both oxidative and hydrolytic stability. agruni.edu.ge Research on novel sulfonated polyimides has shown that they can exhibit superior hydrolytic stability compared to Nafion® 117. mdpi.com For example, one study reported that the weight loss and IEC loss for a novel SPI were 53% and 66% lower, respectively, than for Nafion® 117 after being subjected to pressurized steam at 140°C. mdpi.com Similarly, sulfonated polyimides prepared from 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTDA) and 4,4′-bis(4-aminophenoxy)biphenyl-3,3′-disulfonic acid (BAPBDS) demonstrated much higher water stability at elevated temperatures compared to other reported SPIs. researchgate.net

Studies have shown that a linear (para) biphenyl (B1667301) linkage results in polymers with better mechanical properties, such as higher tensile strength and elongation at break, compared to angled (meta) linkages. figshare.com The angled linkages can lead to a more rigid and less flexible backbone, which may hinder chain entanglement and the formation of robust, free-standing membranes. figshare.com Furthermore, the distribution of sulfonic acid groups along the polymer chain, whether random or in blocks, influences the formation of hydrophilic domains. vt.edu A well-defined phase separation between the hydrophobic polymer backbone and the hydrophilic, sulfonic acid-rich domains is crucial for creating continuous water channels that facilitate efficient proton transport. vt.edu

Beyond its use as a monomer, this compound (BPDSA) serves a critical function as both a dopant and a connector in the synthesis of conducting polymers like poly(3,4-ethylenedioxythiophene) (PEDOT). Doping is a process that introduces charge carriers into the polymer, transforming it from a semiconductor or insulator into a conductor. mdpi.comjchemrev.com BPDSA, being a strong acid, can protonically dope (B7801613) the polymer.

In a novel synthesis approach, BPDSA acts as a bifunctional molecule, linking two 3,4-ethylenedioxythiophene (B145204) (EDOT) monomers before polymerization. researchgate.net This pre-organization of monomers has a significant impact on the structure of the final polymer.

The use of this compound as a connector and dopant has been shown to significantly enhance the molecular ordering and crystallinity of PEDOT. researchgate.net The polymerization of EDOT monomers linked by BPDSA leads to a polymer with a substantially higher degree of crystallinity (up to 45.0%) compared to PEDOT synthesized via traditional routes or with other sulfonic acids. researchgate.net

This improved structural order is attributed to the template effect of the BPDSA molecule, which directs the arrangement of the polymer chains. High-voltage electron microscopy and X-ray diffraction studies have confirmed that PEDOT synthesized with BPDSA can form a long-range ordered crystalline structure with an orthorhombic unit cell. researchgate.net This enhanced crystallinity and molecular ordering directly translate to improved electrical properties. The electrical conductivity of PEDOT doped with BPDSA was found to be approximately four times higher (0.21 S cm⁻¹) than when a monofunctional dopant like methanesulfonic acid was used (0.06 S cm⁻¹). researchgate.net This demonstrates the dual role of BPDSA in not only providing charge carriers but also in creating a more ordered polymer matrix that facilitates charge transport. researchgate.netnih.gov

Table 2: Effect of Dopant on PEDOT Properties

| Dopant/Connector | Resulting Polymer | Crystallinity (%) | Electrical Conductivity (S cm⁻¹) | Crystal Structure | Reference |

|---|---|---|---|---|---|

| This compound (BPDSA) | P(EDOT:BPDSA:EDOT) | Up to 45.0 | 0.21 | Orthorhombic | researchgate.net |

| Methanesulfonic acid (MSA) | PEDOT | Lower | 0.06 | Less Ordered | researchgate.net |

Role as a Dopant and Connector in Conducting Polymers (e.g., Poly(3,4-ethylenedioxythiophene))

Enhancement of Electrical Conductivity

The incorporation of this compound (BPDSA) into polymer structures has been shown to significantly enhance their electrical conductivity. This is primarily achieved by promoting a higher degree of molecular ordering and crystallinity within the polymer matrix.

One notable application is in the polymerization of poly(3,4-ethylenedioxythiophene) (PEDOT). When BPDSA is used as both a connector and a dopant, linking 3,4-ethylenedioxythiophene (EDOT) monomers, the resulting polymer, P(EDOT:BPDSA:EDOT), exhibits a substantial increase in crystallinity, reaching up to 45.0%. researchgate.net This improved molecular ordering directly translates to enhanced electrical properties. Research has demonstrated that the electrical conductivity of PEDOT synthesized with BPDSA can be approximately four times higher (0.21 S cm⁻¹) compared to when a monofunctional dopant like methanesulfonic acid is used (0.06 S cm⁻¹). researchgate.net

The enhanced conductivity is attributed to the ordered, orthorhombic crystal structure that forms, which facilitates more efficient charge transport along and between the polymer chains. researchgate.net This principle of using specific dopants to induce crystallinity and thereby boost conductivity is a key strategy in the development of advanced conductive polymers for various electronic and electrochemical applications. researchgate.netresearchgate.net

Interactive Data Table: Electrical Conductivity of PEDOT with Different Dopants

| Dopant | Polymer Structure | Electrical Conductivity (S cm⁻¹) | Crystallinity (%) |

| This compound (BPDSA) | P(EDOT:BPDSA:EDOT) | 0.21 | 45.0 |

| Methanesulfonic acid (MSA) | PEDOT:MSA | 0.06 | Lower |

Development of Thermosetting Resins and Composites

This compound and its derivatives are utilized in the formulation of high-performance thermosetting resins and composites, which are valued for their thermal stability and mechanical properties at elevated temperatures. mdpi.comwikipedia.org These materials are crucial in industries like aerospace and electronics. wikipedia.org

Thermosetting polyimides, for example, are a class of polymers known for their exceptional heat resistance. mdpi.comwikipedia.org However, their rigid backbones can make them difficult to process. Biphenyl-containing monomers can be incorporated into the polymer structure to improve processability without compromising thermal performance. For instance, in the synthesis of phenylethynyl-endcapped poly(amic ester) resins, biphenylene (B1199973) diacid derivatives are used to create thermosetting matrix resins. mdpi.com These resins, when blended with reactive diluents, exhibit lower melt viscosities and a wider processing window, making them more suitable for fabricating carbon fiber composites. mdpi.com

The resulting cured resins demonstrate a combination of high tensile strength and a high glass transition temperature (Tg), making them suitable for applications demanding long-term performance at high temperatures. mdpi.com The use of such advanced polymer matrices allows for the creation of composites that retain their structural integrity and mechanical properties even under extreme thermal stress. mdpi.comwikipedia.org

Interactive Data Table: Properties of Thermosetting Blend Resins

| Property | Value |

| Minimum Melt Viscosity | ≤50 Pa·s at ≤368 °C |

| Tensile Strength (cured resin) | 84.0 MPa |

| Elongation at Breakage (cured resin) | 4.1% |

| Glass Transition Temperature (Tg) | 423 °C |

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Ligand Design and Coordination Chemistry with Metal Ions

This compound serves as a versatile organic ligand in the construction of Metal-Organic Frameworks (MOFs). cd-bioparticles.netacs.org MOFs are crystalline materials formed by the self-assembly of metal ions or clusters (nodes) and organic linkers. cd-bioparticles.net The rigid, linear structure of the biphenyl backbone in BPDSA makes it an excellent candidate for creating robust and porous frameworks. rsc.orgnih.gov

The sulfonic acid groups of BPDSA can coordinate with various metal ions, such as zinc(II) and cadmium(II), to form diverse and stable network structures. acs.org The coordination can also involve other N-donor ligands to create mixed-ligand MOFs with tailored properties. The geometry and connectivity of the resulting framework are highly dependent on the coordination preferences of the metal ion and the functionality of the organic linkers. For example, using 4,4'-biphenyldicarboxylate (B8443884) (a related ligand) with a mix of transition metals like zinc, cobalt, nickel, or cadmium can result in two-dimensional layered coordination frameworks. rsc.org The biphenyl unit acts as a rigid bridge connecting secondary building units (SBUs) composed of the metal ions. rsc.org

Influence of Sulfonic Acid Groups on Framework Architecture and Porosity

The sulfonic acid (-SO₃H) groups in this compound play a crucial role in defining the final architecture and properties of the resulting MOFs. researchgate.netnih.gov These functional groups can influence the framework's dimensionality, porosity, and surface characteristics.

The presence of bulky sulfonic acid groups can prevent the interpenetration of frameworks, a common phenomenon in MOF synthesis that can reduce porosity. ossila.com By carefully selecting linkers with such functional groups, it is possible to design MOFs with large, accessible pores. berkeley.edu For instance, the use of sulfonated linkers has been shown to be key in creating defect-controlled MOFs with large cuboctahedral cages. berkeley.edu

Furthermore, the sulfonic acid groups can be introduced post-synthetically to modify the properties of an existing MOF. This functionalization can lead to materials with enhanced gas uptake capacity and high proton conductivity. nih.gov The acidic nature of the sulfonic acid groups dangling in the pores of the MOF can create a specific chemical environment, influencing the framework's interaction with guest molecules. nih.govresearchgate.net

Applications in Gas Adsorption, Separation, and Catalysis within MOFs

MOFs constructed using this compound and its derivatives exhibit significant potential in applications such as gas adsorption, separation, and catalysis. mdpi.comnih.govresearchgate.netresearchgate.netrsc.org The tunable porosity and high surface area of these materials make them ideal candidates for selectively adsorbing and storing gases. nih.gov

The introduction of sulfonic acid groups into the MOF structure can enhance its performance in several ways. The strong Brønsted acidity of the sulfonic acid groups makes these MOFs effective heterogeneous catalysts for various organic reactions. researchgate.netberkeley.edu For example, a sulfonic acid-functionalized MOF has demonstrated high efficiency in the ring-opening of styrene (B11656) oxide, with the catalyst being easily recoverable and reusable. researchgate.netrsc.org In another instance, a zirconium-based MOF with residual sulfonic acid groups in its pores showed superior catalytic activity in condensation reactions compared to other similar MOFs. berkeley.edu

Interactive Data Table: CO₂ Adsorption in a Sulfonic Acid Functionalized MOF

| Material | Temperature (K) | CO₂ Adsorption Capacity (mmol g⁻¹) at 1 bar |

| DUT-4 (pristine MOF) | 273 | 3.28 |

| DUT-4 (pristine MOF) | 303 | 1.36 |

| DUT-4-SO₃H (50) (sulfonated) | 273 | 1.54 |

| DUT-4-SO₃H (50) (sulfonated) | 303 | 0.78 |

Design of Functionalized Surfaces and Interfaces

The principles of self-assembly and molecular functionalization that apply to MOFs are also relevant to the design of functionalized surfaces and interfaces. arxiv.org this compound and related biphenyl compounds can be used to create well-ordered molecular layers on various substrates, thereby tuning their surface properties for specific applications. arxiv.orgnih.gov

For example, the self-assembly of 4,4'-biphenyl-dicarboxylic acid (a closely related molecule) on silver substrates has been studied to understand the role of the substrate's crystallographic orientation on the structure and growth of the molecular layer. arxiv.org This knowledge is crucial for developing reliable strategies for the molecular functionalization of nanoparticles and other metallic surfaces. arxiv.org

By controlling the density and orientation of molecules like BPDSA on a surface, it is possible to create interfaces with specific chemical and physical properties. nih.gov For instance, surfaces can be functionalized to study multivalent biological interactions, where the density of ligands on the surface plays a critical role in binding affinities. The sulfonic acid groups can provide sites for further chemical modification or can directly participate in interactions with other molecules or materials. This approach is used in the development of biosensors, specialized coatings, and platforms for studying fundamental biological processes at interfaces. nih.gov Additionally, polymers containing 4,4'-diamino-2,2'-biphenyldisulfonic acid have been used to create proton-conductive membranes, demonstrating the role of this compound in designing functional interfaces for energy applications like fuel cells. rsc.org

Supramolecular Chemistry and Host Guest Interactions

Formation of Supramolecular Assemblies with Macrocycles (e.g., Cucurbiturils)

Macrocycles like cucurbit[n]urils (Q[n] or CB[n]) are pumpkin-shaped molecules with a hydrophobic inner cavity and two polar, carbonyl-lined portals. nih.govrsc.org These features make them exceptional hosts for a variety of guest molecules. nih.gov 4,4'-Biphenyldisulfonic acid plays a significant role in constructing supramolecular assemblies with these macrocycles, particularly in the formation of coordination polymers. acs.orgworktribe.com

In the architecture of coordination polymers, which consist of metal ions or clusters linked by organic ligands, this compound can perform dual functions. cd-bioparticles.net It can act as a simple counter anion, balancing the positive charge of a cationic metal-macrocycle complex. researchgate.net In this role, the sulfonate groups of BPDS interact electrostatically with the metal centers or other cationic species in the framework without being directly coordinated to the metal.

Alternatively, and often concurrently, BPDS can function as a linking unit or a structure-directing agent. researchgate.netresearchgate.net The sulfonate groups can bridge metal centers, connecting individual metal-cucurbituril units into extended one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. researchgate.net For instance, coordination polymers have been synthesized using symmetrical tetramethyl cucurbit uril and alkaline-earth metals where BPDS induces the formation of the final polymeric structure. acs.orgresearchgate.net The length and rigidity of the biphenyl (B1667301) backbone of BPDS are crucial in determining the topology and channel size of the resulting framework. acs.org

| Macrocycle | Metal Ion | Role of this compound | Resulting Structure | Reference |

|---|---|---|---|---|

| Symmetrical Tetramethyl Cucurbit uril | Alkaline-Earth Metals (e.g., Sr2+) | Inducing Agent / Linker | Coordination Polymer | acs.org, ugr.es, researchgate.net |

| Cucurbit[n]uril (general) | Silver(I) (Ag+) | Counter Anion / Linker | 1D Chains, 2D Layers, or 3D Networks | researchgate.net |

The outer surface of cucurbit[n]urils is electrostatically positive, allowing it to engage in non-covalent interactions with anions or negatively charged species. researchgate.netmdpi.com These "outer-surface interactions" are crucial driving forces in the assembly of supramolecular structures. researchgate.netrsc.orgnih.gov The negatively charged sulfonate groups of this compound can interact with the outer surface of the cucurbituril (B1219460) hosts, contributing to the stability and specific arrangement of the resulting coordination polymers. mdpi.comnih.gov These weak non-covalent forces, including ion-dipole interactions and hydrogen bonding, complement the stronger coordination bonds, guiding the self-assembly process and stabilizing the final architecture. researchgate.netnih.gov

The study of host-guest chemistry can be conducted in solution or in the solid state, with each phase offering unique insights into molecular recognition. mdpi.comnih.gov While solution-phase studies allow for the determination of binding strengths and dynamics, solid-state complexes are generally more robust and suitable for applications in materials science. nih.gov The encapsulation of guest molecules within solid-state hosts, such as those involving this compound, can lead to greater binding affinities compared to their solution-phase counterparts. nih.gov Research has demonstrated that extending host-guest chemistry from solution to the solid state results in more stable and processable materials. nih.gov

Outer-Surface Interactions and Stabilization of Coordination Polymers

Hydrogen-Bonded Frameworks and Clathrates

This compound readily forms extended hydrogen-bonded frameworks, particularly when co-crystallized with a suitable hydrogen-bond donor like guanidinium (B1211019) (G). acs.orgnih.gov These guanidinium organosulfonate (GS) systems self-assemble into highly ordered, crystalline inclusion compounds, often described as clathrates. acs.org The resulting structures typically feature a bilayer architecture where the BPDS ions act as pillars connecting 2D hydrogen-bonded sheets of guanidinium and sulfonate ions. acs.org This arrangement creates well-defined galleries or pores that can encapsulate guest molecules. acs.org The flexibility of these hydrogen-bonded organic frameworks (HOFs) allows them to adapt to the size and shape of the guest molecules. nju.edu.cnrsc.org

A significant application of these porous hydrogen-bonded frameworks is in the field of structural analysis, acting as "crystalline sponges." researchgate.netchinesechemsoc.org Many small molecules that are liquids, oils, or otherwise difficult to crystallize on their own can be encapsulated within the channels of a host framework like guanidinium 4,4'-biphenyldisulfonate. researchgate.net This process, known as co-crystallization, facilitates the growth of high-quality single crystals. researchgate.net Subsequent analysis by single-crystal X-ray diffraction allows for the unambiguous determination of the guest molecule's structure, which would otherwise be challenging to obtain. researchgate.netchinesechemsoc.org This method has been successfully used for a range of guest molecules, including assigning the absolute configuration of chiral compounds. researchgate.net The guanidinium−biphenyldisulfonic acid (GBPS) system has been specifically utilized as a co-former for the crystallization and structure determination of liquid compounds. researchgate.net

The well-defined pores and cavities within guanidinium 4,4'-biphenyldisulfonate frameworks allow for shape-selective recognition of guest molecules. acs.orgresearchgate.net The ability of the host to distinguish between closely related molecular isomers is highly dependent on the size and shape compatibility between the host's channels and the guest molecules. researchgate.net

Studies on the separation of xylene isomers revealed that the host framework formed by guanidinium and 4,4'-biphenyldisulfonate (G₂[BPDS]) is only minimally selective for o-, m-, or p-xylene. researchgate.netacs.org However, homologous host systems using different disulfonate linkers, such as 2,6-naphthalenedisulfonate, show very high selectivity, demonstrating that subtle changes to the pillar unit can dramatically influence the separation capability. researchgate.net The selectivity is most pronounced when the isomeric guests template different architectural arrangements of the host framework. researchgate.net These findings highlight the potential for designing tunable hydrogen-bonded frameworks for specific, crystallization-based separation processes. researchgate.net

| Guest Molecule(s) | Host Framework | Key Finding | Reference |

|---|---|---|---|

| Monosubstituted benzenes (C₆H₅X; X = Cl, CH₃, Br, I) | (G)₂BPDS | Forms clathrates with a bilayer architecture; pore size is affected by host-guest interactions with halogenated guests. | acs.org |

| Disubstituted benzene (B151609) isomers (o,m,p-xylene) | (G)₂BPDS | Minimal selectivity observed for the inclusion of xylene isomers. | researchgate.net, acs.org |

| Dimethylnaphthalene isomers | (G)₂BPDS | Displays different selectivity compared to homologous hosts with other disulfonate pillars. | researchgate.net |

| 1,4-Dibromobenzene | (G)₂BPDS | Crystallizes in an alternative "brick" architecture with larger pores due to steric effects. | acs.org |

Structure Determination of Encapsulated Guests

Self-Assembly Mechanisms and Non-Covalent Interactions

The self-assembly of this compound (BPDSA) and its deprotonated form, 4,4'-biphenyldisulfonate (BPDS²⁻), is a process governed by a combination of directional, non-covalent forces. nih.govmdpi.com These interactions work in concert to guide the molecules into stable, ordered arrangements, such as layered or polymeric structures. amercrystalassn.orgworktribe.com

A key driver for the assembly is electrostatic interactions, particularly between the anionic sulfonate groups of BPDS²⁻ and cationic species, such as metal ions. worktribe.comresearchgate.net Hydrogen bonding is also crucial, especially when BPDSA is co-crystallized with molecules containing hydrogen bond donors, such as primary amines. osaka-u.ac.jpnumberanalytics.com The sulfonate groups can act as effective hydrogen bond acceptors.

Furthermore, the aromatic biphenyl core enables π-π stacking interactions. nih.govnumberanalytics.com These interactions occur when the electron-rich aromatic rings of adjacent molecules align, contributing to the stability and order of the assembled structure. In the polymerization of other monomers, such as 3,4-ethylenedioxythiophene (B145204) (EDOT), BPDSA can function as both a dopant and a connecting template, enhancing the molecular ordering and crystallinity of the resulting polymer. researchgate.net

The primary non-covalent interactions responsible for the self-assembly of BPDSA-based structures are summarized in the table below.

| Interaction Type | Description | Role in BPDSA Self-Assembly |

| Electrostatic Interactions | Attractive or repulsive forces between charged species. numberanalytics.com | The anionic sulfonate groups interact with cations (e.g., metal ions) to drive the formation of coordination polymers and layered salts. worktribe.comresearchgate.net |

| Hydrogen Bonding | An attractive interaction between a hydrogen atom connected to a highly electronegative atom and another nearby electronegative atom. numberanalytics.com | The oxygen atoms of the sulfonate groups act as hydrogen bond acceptors, interacting with donor molecules like amines to form co-crystals and organic frameworks. osaka-u.ac.jp |

| π-π Stacking | Attractive, noncovalent interactions between the π-electron systems of aromatic rings. numberanalytics.com | The biphenyl core participates in stacking interactions, which helps to stabilize the parallel alignment of molecules in crystalline and polymeric structures. nih.gov |

| Van der Waals Forces | Weak, short-range forces arising from temporary fluctuations in electron density in molecules. numberanalytics.com | These general attractive forces contribute to the overall cohesion and packing efficiency within the solid-state structure. mdpi.com |

Environmentally Responsive Supramolecular Sensors

The principles of supramolecular chemistry are increasingly being applied to develop sensitive and selective sensors for environmental monitoring. frontiersin.org Stimuli-responsive materials, which can change their properties in response to external factors like the presence of a specific chemical, are particularly valuable. mdpi.com Supramolecular assemblies built from components like this compound are promising candidates for these applications due to their defined structures and functional groups. mdpi.com

While direct applications of BPDSA in environmental sensors are an emerging area, its known interaction modes provide a clear basis for potential sensor design. The negatively charged sulfonate groups and the electron-rich biphenyl core can serve as recognition sites for various environmental analytes. For example, the strong affinity of the sulfonate groups for metal cations could be harnessed to detect heavy metal pollutants like copper (Cu²⁺) or mercury (Hg²⁺). frontiersin.orgmdpi.com Binding of these metal ions within a BPDSA-based supramolecular framework could induce a measurable change in the system's optical or electronic properties, such as a shift in fluorescence or a change in conductivity. researchgate.netmdpi.com

Furthermore, the hydrophobic cavity formed by the assembly of biphenyl units could potentially host organic pollutants through host-guest interactions. mdpi.com The incorporation of a fluorescent reporter group into the supramolecular structure could allow for the detection of non-fluorescent pollutants. The binding of a target analyte would alter the local environment of the reporter, causing a detectable quenching or enhancement of its fluorescence signal. The development of such sensors often involves creating molecularly imprinted polymers, where a supramolecular assembly is formed around a target molecule, which is then removed to leave a specific binding cavity. frontiersin.org

The table below outlines potential designs for environmentally responsive sensors based on the supramolecular properties of this compound.

| Sensor Design Principle | Target Analyte | Interaction Mechanism | Potential Output Signal |

| Chelation-based Fluorescence Sensor | Heavy Metal Ions (e.g., Cu²⁺, Hg²⁺) frontiersin.org | Electrostatic interaction and chelation between the anionic sulfonate groups and the metal cation. researchgate.netmdpi.com | Fluorescence quenching or enhancement of a built-in fluorophore. mdpi.com |

| Conductometric Polymer Sensor | Volatile Organic Compounds (VOCs) | Adsorption and π-π stacking interactions between the analyte and the biphenyl units within a conductive polymer templated by BPDSA. researchgate.net | Change in electrical conductivity or resistance. researchgate.net |

| Host-Guest Colorimetric Sensor | Organic Pollutants (e.g., pesticides) frontiersin.org | Encapsulation of the analyte within a cavity formed by the supramolecular assembly of BPDSA and a chromophoric co-molecule. | Visible color change due to altered electronic properties of the chromophore upon analyte binding. |

| Anion-Selective Potentiometry | Toxic Anions (e.g., CN⁻, F⁻) frontiersin.org | Displacement of BPDSA from a complex with a selective receptor by the target anion. | Change in electrode potential. |

Catalytic Applications and Mechanisms

Organic Synthesis Catalysis

The inherent acidity of 4,4'-biphenyldisulfonic acid allows it to function as a catalyst in numerous organic reactions. alfa-chemical.com Its utility stems from its ability to donate protons, facilitating reactions that require an acidic environment.

As a strong acid, this compound can serve as an effective catalyst in reactions that are typically promoted by protons. hrmrajgurunagar.ac.in These reactions follow the principles of homogeneous catalysis, where the catalyst is in the same phase as the reactants, often in a solution. savemyexams.comlibretexts.org

Hydrolysis: Hydrolysis reactions involve the cleavage of chemical bonds by the addition of water. libretexts.org In acid-catalyzed hydrolysis, such as that of esters or amides, the proton from the sulfonic acid group protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. libretexts.orgunizin.org The use of a strong acid catalyst is crucial for this process. libretexts.org

Ester Hydrolysis: The reversible reaction of an ester with water to form a carboxylic acid and an alcohol is catalyzed by strong acids. libretexts.org

Amide Hydrolysis: Similarly, amides can be hydrolyzed to carboxylic acids and amines or ammonia (B1221849) under acidic conditions. libretexts.org

Condensation: Condensation reactions involve the joining of two molecules to form a larger molecule, with the concurrent loss of a small molecule, such as water. unizin.org Acid catalysts are pivotal in many condensation reactions.

Esterification: This is the reverse of ester hydrolysis, where a carboxylic acid and an alcohol react to form an ester and water. A strong acid catalyst, like a sulfonic acid, is used to protonate the carboxylic acid, activating it for attack by the alcohol. unizin.org

Aldol (B89426) Condensation: The aldol condensation involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, followed by dehydration to give a conjugated enone. masterorganicchemistry.com The dehydration step is often acid-catalyzed.

| Reaction Type | Role of Acid Catalyst (e.g., this compound) | General Products |

| Ester Hydrolysis | Protonates the carbonyl oxygen, increasing electrophilicity. | Carboxylic Acid + Alcohol |

| Amide Hydrolysis | Protonates the carbonyl oxygen, facilitating nucleophilic attack. | Carboxylic Acid + Amine/Ammonia |

| Esterification | Protonates the carboxylic acid, activating it for nucleophilic attack. | Ester + Water |

| Dehydration | Facilitates the elimination of a water molecule to form a double bond. | Alkene + Water |

In electrophilic aromatic substitution (EAS) reactions, the sulfonation of an aromatic ring is a reversible process. masterorganicchemistry.com This reversibility makes the sulfonic acid group an excellent "blocking group" or "directing group" to control the position of subsequent substitutions on the ring. pearson.comyoutube.com

When an aromatic ring has an activating, ortho-, para-directing group, electrophilic substitution typically yields a mixture of ortho and para products, with the para product often predominating due to reduced steric hindrance. masterorganicchemistry.com To selectively synthesize the ortho-isomer, the more accessible para-position can be temporarily blocked by a sulfonic acid group. masterorganicchemistry.comyoutube.com

The general strategy is as follows:

Sulfonation: The starting material is treated with a sulfonating agent to install a sulfonic acid group, which preferentially adds to the sterically unhindered para-position. masterorganicchemistry.com

Electrophilic Substitution: The desired electrophile is then introduced. Since the para-position is blocked, the substitution is directed to the ortho-position(s). youtube.com The existing groups on the ring (the activating group and the meta-directing sulfonic acid group) both direct the incoming electrophile to the same ortho position. youtube.com

Desulfonation (Removal of Blocking Group): The sulfonic acid group is subsequently removed by heating in dilute aqueous acid, yielding the pure ortho-substituted product. masterorganicchemistry.comyoutube.com

This strategy leverages the properties of the sulfonic acid group to achieve regiochemical control that would otherwise be difficult to obtain.

Acid Catalysis in Organic Reactions (e.g., Hydrolysis, Condensation)

Heterogeneous and Homogeneous Catalysis using Derivatives

Catalysis is broadly classified into two types: homogeneous, where the catalyst and reactants are in the same phase, and heterogeneous, where they are in different phases. savemyexams.com While this compound itself can act as a homogeneous catalyst, its derivatives are instrumental in creating robust heterogeneous catalysts. alfa-chemical.com Heterogeneous catalysts are often preferred in industrial settings due to their ease of separation from the reaction mixture and potential for recycling. mdpi.comnih.govnih.gov

The biphenyl (B1667301) structure of this compound makes it a suitable organic linker for the synthesis of more complex catalytic materials. By incorporating this or similar sulfonated organic molecules into inorganic or polymeric supports, highly effective solid acid catalysts can be created. rsc.orgrsc.org

Common strategies include:

Functionalized Silica (B1680970): Silica nanoparticles or mesoporous silica can be functionalized with sulfonic acid groups. ugm.ac.idscirp.org The biphenyl moiety can act as a rigid spacer within the silica framework.

Metal-Organic Frameworks (MOFs): Sulfonated organic linkers, like derivatives of biphenyldisulfonic acid, can be used to construct MOFs. rsc.orgrsc.org These materials possess high surface areas and tunable porosity, with the sulfonic acid groups providing active catalytic sites. rsc.org

Ion-Exchange Resins: Sulfonated polymers, such as sulfonated polystyrene, are widely used as solid acid catalysts. nih.gov Monomers derived from this compound can be polymerized to create such resins.

These sulfonic acid-functionalized materials have proven to be highly active and reusable catalysts for various organic transformations, including esterification and hydrolysis, combining the high activity of sulfonic acids with the practical advantages of a solid support. mdpi.comrsc.orgugm.ac.id

| Catalyst Type | Description | Advantages |

| Homogeneous Catalyst | This compound dissolved in the reaction medium. | High interaction between catalyst and reactants. hrmrajgurunagar.ac.in |

| Sulfonic Acid-Functionalized Silica | Silica support with sulfonic acid groups covalently attached. ugm.ac.id | High thermal stability, easy separation. |

| Sulfonic Acid-Functionalized MOFs | Crystalline materials built from metal nodes and sulfonated organic linkers. rsc.org | High surface area, tunable structure, active catalytic sites. rsc.org |

| Sulfonated Polymer Resins | Polymer backbone with attached sulfonic acid groups. nih.gov | Versatility, tunable acidity. nih.gov |

Mechanistic Investigations of Catalytic Pathways

Understanding the mechanism of catalysis is fundamental to optimizing reaction conditions and designing better catalysts. hu-berlin.de For reactions catalyzed by this compound, the key mechanistic feature is the role of the proton donated by the sulfonic acid group.

The catalytic activity of an acid catalyst is directly related to its strength, which is quantified by its acid dissociation constant (Ka) or, more commonly, its pKa value (pKa = -log Ka). pressbooks.publibretexts.org A lower pKa value indicates a stronger acid, meaning it more readily donates a proton. pressbooks.pub

Sulfonic acids are among the strongest organic acids, with pKa values that are typically low. bwise.kr This high acidity is why they are effective catalysts for a wide range of reactions. The electron-withdrawing nature of the sulfonyl group stabilizes the resulting sulfonate anion, facilitating proton donation. bwise.kr

In the context of catalysis, the pKa of the catalytic group influences the reaction rate. For a reaction to proceed efficiently via acid catalysis, the catalyst's pKa must be low enough to protonate the substrate to a significant extent at the reaction pH. yorku.ca The environment of the catalyst, such as the solvent or the support in a heterogeneous system, can also influence the effective pKa of the acidic sites. In enzymatic catalysis, it has been observed that the pKa of catalytic residues can even change during the reaction cycle to facilitate different steps, a phenomenon known as "pKa cycling". yorku.ca For chemical catalysts like this compound, its consistently low pKa ensures it is a potent proton source, driving the catalytic cycle in reactions like hydrolysis and condensation. ugm.ac.idbwise.kr

Computational Chemistry and Theoretical Studies

Molecular Modeling of 4,4'-Biphenyldisulfonic Acid and its Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, these models are crucial for understanding its fundamental properties and how it interacts with its environment.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.com It has become a primary tool for chemists and physicists to calculate properties like ground-state energy and electron density with high accuracy. scispace.comresearchgate.netcond-mat.de DFT calculations are, in principle, exact and provide a robust alternative to traditional wavefunction-based methods. scispace.com

For this compound, DFT calculations can elucidate key aspects of its electronic nature. These calculations typically focus on the distribution of electrons within the molecule, which governs its reactivity and intermolecular interactions. Key parameters derived from DFT include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these frontier orbitals are critical for understanding charge transfer processes.

In studies of related biphenyl (B1667301) derivatives, such as 4,4'-bis(carbazol-9-yl)biphenyl (CBP), DFT calculations have shown that the HOMO is often delocalized across the entire molecule, while the LUMO tends to be localized on the central biphenyl core. mdpi.com This separation of frontier orbitals is a key characteristic of many functional organic materials. For this compound, the electron-withdrawing sulfonic acid groups are expected to significantly influence the energies and distributions of the HOMO and LUMO, thereby affecting its electronic properties. Large-scale DFT calculations, facilitated by methods like the multi-site support function (MSSF) approach, can be applied to complex systems involving this molecule, such as polymers or interfaces. arxiv.org

| Calculated Property | Significance for this compound | Typical Computational Method |

|---|---|---|

| Electron Density Distribution | Reveals regions of high or low electron density, indicating sites susceptible to electrophilic or nucleophilic attack. | DFT (e.g., B3LYP functional) |

| HOMO/LUMO Energies | Determine the molecule's electron-donating and electron-accepting capabilities, ionization potential, and electron affinity. | DFT, Time-Dependent DFT (TD-DFT) |

| Electrostatic Potential (ESP) Map | Visualizes charge distribution and predicts non-covalent interaction sites, particularly for hydrogen bonding involving the sulfonate groups. | DFT |

| Dipole Moment | Quantifies the overall polarity of the molecule, influencing its solubility and interaction with polar solvents and electric fields. | DFT |

Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. u-tokyo.ac.jp By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, from protein folding to material self-assembly. u-tokyo.ac.jpmassbio.org

Self-Assembly: The amphiphilic nature of this compound, with its hydrophobic biphenyl backbone and hydrophilic sulfonate end-groups, makes it a candidate for self-assembly in solution. nih.gov MD simulations are exceptionally well-suited to study these processes. scispace.complos.org Researchers can simulate many molecules in a solvent box and observe their spontaneous aggregation into ordered structures like micelles, bilayers, or liquid crystals. These simulations provide mechanistic insights into the thermodynamic driving forces (e.g., hydrophobic effect, hydrogen bonding, electrostatic interactions) that govern self-assembly. nih.govrsc.org For instance, studies on similar biphenyl-cored bolaamphiphiles have used MD to understand how factors like pH influence the formation of helical supramolecular structures. nih.gov

| Simulation Focus | Key Insights for this compound | Relevant Simulation Parameters |

|---|---|---|

| Conformational Dynamics | Distribution of torsional angles between phenyl rings; flexibility of the molecule. | Force field (e.g., AMBER, GROMOS), temperature, pressure, simulation time. |

| Solvation | Hydration shell structure around sulfonate groups; interaction with water molecules. | Explicit solvent model (e.g., TIP3P), ion concentrations. |

| Self-Assembly | Spontaneous formation of aggregates; critical aggregation concentration; morphology of assembled structures. | Concentration of the molecule, box size, long-range interaction handling (e.g., PME). |

| Ion Interactions | Binding of counter-ions (e.g., Na+, K+) to the sulfonate groups; role of ions in mediating aggregation. rsc.org | Ion parameters, electrostatic treatment. |

Density Functional Theory (DFT) Calculations for Electronic Structure

Prediction of Spectroscopic Properties and Reaction Pathways

Computational methods are increasingly used to predict spectroscopic data and map out potential chemical reaction pathways, providing a powerful complement to experimental investigation. nih.govnih.gov

Prediction of Spectroscopic Properties: Theoretical calculations can predict various types of spectra for this compound. Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Vis). tandfonline.com These calculations can predict the maximum absorption wavelengths (λ_max) and oscillator strengths, which correspond to the energy and intensity of electronic transitions, often between the HOMO and LUMO. tandfonline.com Similarly, vibrational frequencies can be calculated and correlated with experimental Infrared (IR) and Raman spectra, helping to assign specific peaks to particular molecular vibrations. Such predictions are valuable for confirming the structure of a synthesized compound or for understanding how its electronic structure changes in different environments. mpg.de

Prediction of Reaction Pathways: Understanding the chemical reactivity of this compound is key to its synthesis and application. Computational chemistry allows for the exploration of reaction mechanisms by mapping the potential energy surface of a reacting system. chemrxiv.org Algorithms can search for transition states, which are the energy maxima along a reaction coordinate, and connect reactants to products via a minimum-energy path. arxiv.org This approach can be used to predict the most likely outcomes of a reaction, identify potential byproducts, and calculate activation energies, which determine reaction rates. nih.govescholarship.org For this compound, this could involve modeling its sulfonation, its polymerization, or its degradation under specific conditions.

Rational Design of New Materials and Catalysts based on Computational Insights

The ultimate goal of many computational studies is the rational design of new materials and catalysts with tailored properties. acs.orgdtic.mil By integrating insights from DFT and MD simulations, researchers can move beyond trial-and-error experimentation to a more predictive, design-oriented approach. researchgate.net

The structural and electronic features of this compound—a rigid, conjugated core functionalized with strong acid groups—make it an attractive building block (or "linker") for various functional materials.

Design Strategies:

Polymers for Membranes: Sulfonated aromatic polymers are widely investigated for use as proton exchange membranes (PEMs) in fuel cells. scispace.com Computational modeling can guide the design of polymers incorporating this compound units. DFT can be used to assess the electronic properties and acidity of the sulfonic acid groups, while MD simulations can predict the morphology of the polymer membrane and model the transport of protons and water molecules through its channels. scispace.com This allows for the in silico screening of different polymer architectures to optimize ion conductivity and mechanical stability.

Metal-Organic Frameworks (MOFs): The sulfonate groups of this compound can act as coordination sites for metal ions, enabling the construction of porous Metal-Organic Frameworks. 100yearsofchemistry.com Computational methods can predict the geometry and stability of potential MOF structures formed from this linker and various metal nodes. Grand Canonical Monte Carlo (GCMC) simulations can then be used to predict the adsorption properties of these hypothetical MOFs for specific gases (e.g., CO₂, H₂), guiding the synthesis of materials optimized for gas storage or separation.

Catalysts: The acidic nature of the sulfonic acid groups suggests potential applications in acid catalysis. Computational models can be used to study the mechanism of catalytic reactions on a surface functionalized with this compound. By calculating reaction barriers and binding energies of reactants and products, researchers can predict catalytic activity and selectivity, facilitating the design of more efficient heterogeneous catalysts.

| Target Material | Design Principle Guided by Computation | Relevant Computational Technique |

|---|---|---|